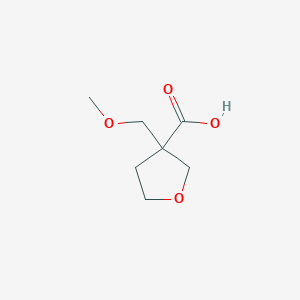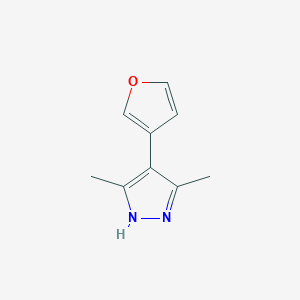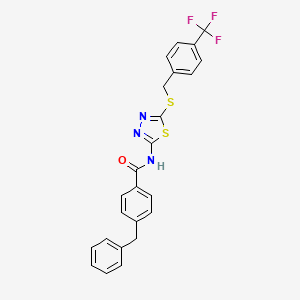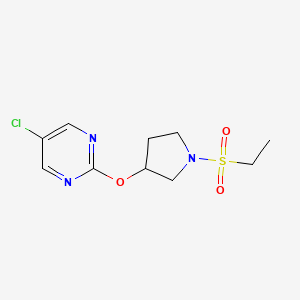![molecular formula C13H12F3N3O4 B2609416 ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 866149-41-9](/img/structure/B2609416.png)
ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a chemical compound with the molecular weight of 284.2 . The IUPAC name for this compound is 2- (5-oxo-4- (4- (trifluoromethoxy)phenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered 1,2,4-triazole ring and a six-membered phenyl ring . The molecule contains a total of 36 bonds, including 21 non-H bonds, 9 multiple bonds, 3 double bonds, and 6 aromatic bonds .Scientific Research Applications
Synthesis and Structural Characterization
Research on the synthesis and characterization of triazole derivatives, including ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate, reveals its potential in the development of new chemical entities. Studies detail the reaction processes, yield optimization, and structural analysis using various spectroscopic techniques to understand the compound's physicochemical properties. For instance, the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have been explored, highlighting the enzymatic activity of the newly prepared compounds (Abd & Awas, 2008).
Antimicrobial and Antioxidant Activities
Several studies have focused on the synthesis of triazole derivatives to evaluate their antimicrobial and antioxidant activities. For example, a synthesis approach led to compounds with significant antioxidant ability, tested against standard controls and showing promising results (Šermukšnytė et al., 2022). Another study synthesized new biheterocyclic triazole derivatives, assessing their antimicrobial activity, and found variable inhibition effects on bacterial strains, although no antifungal activity was observed (Bektaş et al., 2010).
Corrosion Inhibition
Research into the ecological applications of triazole derivatives for corrosion inhibition in industrial metals has been conducted. Novel ecological triazole derivative corrosion inhibitors were investigated for their efficacy against mild steel corrosion in acidic solutions, demonstrating high inhibition performance and shedding light on the adsorption mechanism of these compounds on steel surfaces (Nahlé et al., 2021).
Crystal Structure Analysis
The crystal structure of triazole derivatives provides insights into the molecular interactions and stability of these compounds. Detailed X-ray diffraction techniques and spectroscopic studies have been employed to characterize the molecular structure, revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the compound's crystal packing (Ahmed et al., 2013; Şahin et al., 2014).
Properties
IUPAC Name |
ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYCADHPSLIDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326698 |
Source


|
| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-41-9 |
Source


|
| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)



![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)


